molecular formula C12H22N3O2P B043480 Bis(2-cyanoethyl) diisopropylphosphoramidite CAS No. 102690-88-0

Bis(2-cyanoethyl) diisopropylphosphoramidite

Cat. No. B043480
M. Wt: 271.3 g/mol
InChI Key: LDHWBEHZLFDXCU-UHFFFAOYSA-N
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Description

Bis(2-cyanoethyl) diisopropylphosphoramidite plays a significant role in the synthesis of oligonucleotides, specifically deoxyoligonucleotides. It is a stable compound that, when activated, provides solutions useful for the synthesis of these crucial biomolecules. This compound has facilitated advancements in polymer-supported syntheses of a variety of deoxyoligonucleotides, which are essential for biological research and therapeutic applications (Boom et al., 1987).

Synthesis Analysis

The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite involves a process where 2-cyanoethyl-bis(N,N-diisopropyl)phosphoamidite can be prepared from PCl3 in a fast and efficient procedure. This compound is crucial for the phosphitilation of suitably protected deoxynucleosides, leading to high yields of stable and easy-to-manage forms of the nucleosides necessary for further biochemical applications (Kraszewski & Norris, 1987).

Molecular Structure Analysis

The molecular structure of bis(2-cyanoethyl) diisopropylphosphoramidite and its derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. These studies have revealed the intricate details of their molecular geometry, providing insights into their reactivity and properties. For example, the reaction of bis(diisopropylamino)phosphanyldiazomethane with trimethylsilyl triflate affords a stable methylenephosphonium salt, demonstrating the compound's structural versatility and reactivity (Bertrand, 1991).

Chemical Reactions and Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite is involved in various chemical reactions, contributing to its significance in synthetic chemistry. The compound's reactivity with trimethylsilylcyanide, leading to bis-adduct formation, exemplifies its chemical versatility. This reactivity facilitates the synthesis of complex molecules, such as 1,4-diaza-2,3-disilabenzene analogs, through cyclization processes (Takeuchi, Ichinohe, & Sekiguchi, 2008).

Scientific Research Applications

  • Solid-Phase DNA Synthesis : This compound is used for in-situ preparation of deoxynucleoside 2'-cyanoethyl phosphoramidites, enabling solid-phase DNA synthesis using automated DNA synthesizers (Nielsen et al., 1986).

  • Synthesis of Deoxynucleoside 3′-Phosphite Intermediates : It offers a versatile approach for synthesizing valuable deoxynucleoside 3′-phosphite intermediates, crucial for the formation of 3′-5′-internucleotidic phosphonates (Marugg et al., 1986).

  • Oligonucleotide Glycoconjugate Synthesis : It is used in the synthesis of oligonucleotide glycoconjugates with different sugar units, showcasing its utility in creating complex molecular structures (Katajisto et al., 2004).

  • Polymer-supported Syntheses of Deoxyoligonucleotides : This compound enables cost-effective methods for DNA fragment synthesis through polymer-supported techniques (Boom et al., 1987).

  • Synthesis of Deoxyribonucleoside 5'-/3' Phosphorylated Compounds : It is used as a phosphorylating reagent in the synthesis of deoxyribonucleoside 5'-/3' phosphorylated compounds, highlighting its role in nucleoside modifications (Ausín et al., 2006).

  • Sequence-Encoded Polymers Synthesis : Its use in phosphoramidite chemistry allows for the rapid synthesis of non-natural sequence-encoded polymers, a significant advance in the field of macromolecular design (Al Ouahabi et al., 2015).

Safety And Hazards

Bis(2-cyanoethyl) diisopropylphosphoramidite is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with appropriate personal protective equipment, such as laboratory gloves and protective eyewear . It should be stored in a closed container, away from sources of ignition and oxidizers .

Future Directions

Bis(2-cyanoethyl) diisopropylphosphoramidite is a useful reagent in oligonucleotide synthesis, which is a field of ongoing research and development . Its future directions are likely to be influenced by advancements in this field.

properties

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394434
Record name Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS RN

102690-88-0
Record name Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1992 - pubs.rsc.org
Synthesis of the phosphate esters of several benzoins, variously substituted with methoxy groups in one or both aromatic rings, proceeds via the corresponding cyclic ethylene ketals. …
Number of citations: 81 pubs.rsc.org
M Etter, D Dellenbach, A Petri-Fink… - folia.unifr.ch
All chemicals were used as received, unless otherwise stated. All solvents were of technical grade and distilled prior to their use. Evaporation of the solvents in vacuo was performed …
Number of citations: 2 folia.unifr.ch
M Chemama, M Fonvielle, R Villet… - Journal of the …, 2007 - ACS Publications
A stable analogue of Ala-tRNA Ala containing 1,2,4 oxadiazole as a mime of the 3‘ amino acyl ester was synthesized and showed to inhibit FemX Wv (IC 50 = 1.4 μM), an alanyl …
Number of citations: 41 pubs.acs.org
MD Pun, HH Wu, FP Olatunji, BN Kesic… - Journal of Enzyme …, 2022 - Taylor & Francis
Histone deacetylases (HDACs) are a family of enzymes responsible for regulating DNA transcription by modulating its binding to histone proteins. HDACs are overexpressed in several …
Number of citations: 2 www.tandfonline.com
Z Cui, B Zhang - Helvetica chimica acta, 2007 - Wiley Online Library
An efficient synthesis of (3′‐terminally) 3′(2′)‐O‐aminoacylated pCpA derivatives is described, which could lead to the production of (aminoacyl)‐tRNAs following T4 RNA ligase …
Number of citations: 7 onlinelibrary.wiley.com
M Chemama, M Fonvielle, M Arthur… - … A European Journal, 2009 - Wiley Online Library
Stable analogues: An effective synthetic route involving cycloaddition between alkynes and azidonucleosides to afford a new class of stable aminoacyl‐tRNA analogues such as …
M Santarem, M Fonvielle, N Sakkas, G Laisné… - Bioorganic & Medicinal …, 2014 - Elsevier
We report here the synthesis of stable Phe-tRNA Phe and Leu-tRNA Leu analogues containing a 1,2,3-triazole ring instead of the ribose-amino acid ester bond. The 1,2,3-triazole ring is …
Number of citations: 6 www.sciencedirect.com
D Mellal, M Fonvielle, M Santarem… - Organic & …, 2013 - pubs.rsc.org
Aminoacyl-tRNAs serve as amino acid donors in many reactions in addition to protein synthesis by the ribosome, including synthesis of the peptidoglycan network in the cell wall of …
Number of citations: 8 pubs.rsc.org
Y Ahmadibeni, K Parang - Current Protocols in Nucleic Acid …, 2008 - Wiley Online Library
This unit describes procedures for synthesis of diphosphitylating and triphosphitylating reagents. The synthesized reagents are first immobilized on appropriate polymer‐bound linkers. …
L Iannazzo, M Fonvielle, E Braud… - Organic & …, 2018 - pubs.rsc.org
We report here the synthetic route of two constrained dinucleotides and the determination of the sugar puckering by NMR analyses of the starting nucleosides. Enzymatic ligation to …
Number of citations: 4 pubs.rsc.org

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